Cas no 59140-28-2 (2-(dimethoxymethyl)oxirane)
2-(dimethoxymethyl)oxirane Chemical and Physical Properties
Names and Identifiers
-
- Oxirane, (dimethoxymethyl)-
- 2-(dimethoxymethyl)oxirane
- EN300-1738381
- SCHEMBL10706401
- 59140-28-2
- DTXSID80452422
-
- Inchi: 1S/C5H10O3/c1-6-5(7-2)4-3-8-4/h4-5H,3H2,1-2H3
- InChI Key: DSGUXTVWHDJXBN-UHFFFAOYSA-N
- SMILES: O1CC1C(OC)OC
Computed Properties
- Exact Mass: 118.063
- Monoisotopic Mass: 118.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 70.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 31Ų
Experimental Properties
- PSA: 30.99
2-(dimethoxymethyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1738381-0.05g |
2-(dimethoxymethyl)oxirane |
59140-28-2 | 0.05g |
$624.0 | 2023-09-20 | ||
| Enamine | EN300-1738381-0.1g |
2-(dimethoxymethyl)oxirane |
59140-28-2 | 0.1g |
$653.0 | 2023-09-20 | ||
| Enamine | EN300-1738381-0.25g |
2-(dimethoxymethyl)oxirane |
59140-28-2 | 0.25g |
$683.0 | 2023-09-20 | ||
| Enamine | EN300-1738381-0.5g |
2-(dimethoxymethyl)oxirane |
59140-28-2 | 0.5g |
$713.0 | 2023-09-20 | ||
| Enamine | EN300-1738381-1.0g |
2-(dimethoxymethyl)oxirane |
59140-28-2 | 1g |
$743.0 | 2023-05-23 | ||
| Enamine | EN300-1738381-2.5g |
2-(dimethoxymethyl)oxirane |
59140-28-2 | 2.5g |
$1454.0 | 2023-09-20 | ||
| Enamine | EN300-1738381-5.0g |
2-(dimethoxymethyl)oxirane |
59140-28-2 | 5g |
$2152.0 | 2023-05-23 | ||
| Enamine | EN300-1738381-10.0g |
2-(dimethoxymethyl)oxirane |
59140-28-2 | 10g |
$3191.0 | 2023-05-23 | ||
| Enamine | EN300-1738381-1g |
2-(dimethoxymethyl)oxirane |
59140-28-2 | 1g |
$743.0 | 2023-09-20 | ||
| Enamine | EN300-1738381-5g |
2-(dimethoxymethyl)oxirane |
59140-28-2 | 5g |
$2152.0 | 2023-09-20 |
2-(dimethoxymethyl)oxirane Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-(dimethoxymethyl)oxirane
Introduction to 2-(dimethoxymethyl)oxirane (CAS No. 59140-28-2) and Its Emerging Applications in Chemical Biology
2-(dimethoxymethyl)oxirane, identified by the Chemical Abstracts Service Number (CAS No.) 59140-28-2, is a versatile epoxide compound that has garnered significant attention in the field of chemical biology due to its unique structural and reactivity features. This heterocyclic organic molecule, characterized by a three-membered oxygen-containing ring, serves as a crucial intermediate in synthetic chemistry and pharmaceutical research. The presence of two dimethoxymethyl substituents enhances its utility in various biochemical transformations, making it a valuable tool for medicinal chemists and biologists exploring novel therapeutic agents.
The chemical structure of 2-(dimethoxymethyl)oxirane consists of an epoxy group attached to a methylene bridge, which is further substituted with two methoxy groups. This configuration imparts high reactivity, particularly in nucleophilic ring-opening reactions, which are fundamental to the synthesis of complex molecules. The compound’s stability under various reaction conditions, coupled with its ability to undergo selective modifications, has positioned it as a preferred building block in the development of biologically active compounds.
In recent years, 2-(dimethoxymethyl)oxirane has been extensively studied for its potential applications in drug discovery and biomaterials science. One of the most compelling aspects of this compound is its role as a precursor in the synthesis of functionalized polymers and hydrogels. These materials are increasingly employed in drug delivery systems, tissue engineering, and biomedical imaging due to their tunable properties and biocompatibility. The epoxy functionality allows for facile incorporation of diverse side chains, enabling the creation of polymers with tailored mechanical and chemical characteristics.
Moreover, advancements in green chemistry have highlighted the importance of sustainable synthetic routes, and 2-(dimethoxymethyl)oxirane has emerged as a key player in this domain. Researchers have demonstrated its use in catalytic processes that minimize waste and energy consumption. For instance, recent studies have explored the use of transition metal catalysts to facilitate ring-opening polymerization of this epoxide under mild conditions. Such innovations align with the broader goal of developing environmentally friendly methodologies for producing high-value chemical products.
The pharmaceutical industry has also capitalized on the reactivity of 2-(dimethoxymethyl)oxirane to develop novel therapeutic agents. Epoxide-containing compounds are known for their ability to undergo bioconjugation reactions, allowing for the synthesis of targeted drug molecules. For example, researchers have utilized this compound to create protease inhibitors and anticancer agents by selectively modifying its structure through nucleophilic addition reactions. These efforts have led to the discovery of several promising candidates that are currently undergoing preclinical evaluation.
Recent breakthroughs in click chemistry have further expanded the utility of 2-(dimethoxymethyl)oxirane as an intermediate. Click reactions are highly efficient and selective, making them ideal for constructing complex molecular architectures rapidly. By incorporating this epoxide into click chemistry protocols, scientists have been able to generate libraries of diverse compounds for high-throughput screening. This approach has accelerated the discovery process for new bioactive molecules and has opened up new avenues for therapeutic intervention.
The role of 2-(dimethoxymethyl)oxirane in material science is equally noteworthy. Researchers have leveraged its ability to form cross-linked networks to develop advanced hydrogels with applications ranging from wound dressings to biosensors. These hydrogels exhibit exceptional water absorption capacity and mechanical stability, making them suitable for biomedical applications such as drug delivery matrices and tissue scaffolds. The versatility of this compound underscores its importance as a multifunctional building block in modern chemistry.
Future directions in the study of 2-(dimethoxymethyl)oxirane are likely to focus on expanding its applications in nanotechnology and biomedicine. Innovations such as nanocarriers functionalized with this epoxide have shown promise in enhancing drug delivery efficiency and reducing off-target effects. Additionally, the development of novel catalysts that improve the selectivity and yield of reactions involving this compound will be critical for advancing synthetic methodologies.
In conclusion, 2-(dimethoxymethyl)oxirane (CAS No. 59140-28-2) represents a cornerstone molecule in chemical biology with far-reaching implications across pharmaceuticals, materials science, and green chemistry. Its unique reactivity profile enables diverse applications, from drug development to sustainable manufacturing processes. As research continues to uncover new uses for this compound, it is expected to play an increasingly pivotal role in shaping the future of synthetic chemistry and biomedical innovation.
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